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molecular formula C9H8O3S B8658348 4-Phenylsulfanyl-[1,3]dioxolan-2-one CAS No. 304881-39-8

4-Phenylsulfanyl-[1,3]dioxolan-2-one

Cat. No. B8658348
M. Wt: 196.22 g/mol
InChI Key: RGKJPSUIRWDBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037624B2

Procedure details

In 70 mL of tetrahydrofuran (THF), 3 g of vinylene carbonate and 5.1 g of benzenethiol were dissolved, and then 4.7 g of triethylamine was added. The mixture was refluxed under an argon atmosphere for 4 hours. When the reaction was finished, the solvent was removed through distillation under reduced pressure, and the resulting material was subjected to the column chromatography on silica gel (eluted with 20% hexane/ethylacetate) and purified to obtain a target product, 4-phenylsulfanyl-[1,3]dioxolan-2-one.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH:4]=[CH:3][O:2]1.[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(CC)CC)C>O1CCCC1>[C:7]1([S:13][CH:3]2[CH2:4][O:5][C:1](=[O:6])[O:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(OC=CO1)=O
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under an argon atmosphere for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed through distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1OC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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